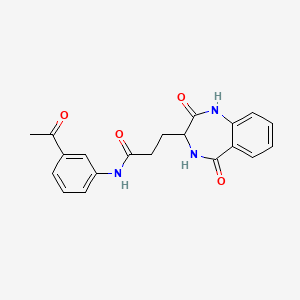

![molecular formula C16H12F3N3 B2868701 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-95-9](/img/structure/B2868701.png)

1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of Grignard reagents with sodium borohydride (NaBF4). A popular method involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . The resulting product is then purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex. It is characterized by a pyrazole core, with phenyl and trifluoromethyl groups attached at specific positions . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic and has a space group of P21/c .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles, a related class of compounds, can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, a related compound, 1-PHENYL-4-(3-(TRIFLUOROMETHYL)PHENYL)SEMICARBAZIDE, has a molecular weight of 295.266 .科学的研究の応用

Agrochemical Industry

Pyrazoles are known for their use in the agrochemical industry, particularly as pesticides . The trifluoromethyl group in the compound can enhance the biological activity and increase the chemical or metabolic stability of pesticides. This makes 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine a potential candidate for developing new pesticides with improved efficacy and durability.

Anti-inflammatory Medications

The pyrazole moiety is a common feature in many anti-inflammatory drugs. The presence of the trifluoromethyl group may further contribute to the anti-inflammatory properties by affecting the compound’s interaction with biological targets. Research into this application could lead to the development of novel anti-inflammatory medications with potentially better pharmacokinetics .

Antitumor Drugs

Pyrazoles also play a role in antitumor drug design due to their ability to modulate various biological pathways involved in cancer progression. The trifluoromethyl group could potentially improve the selectivity and potency of antitumor agents. Exploring this compound in cancer research may yield new insights into treatment strategies .

Synthesis of Fused-Ring Pyrazoles

The compound can serve as a precursor for the synthesis of fused-ring pyrazoles, which are of interest in medicinal chemistry. These structures can be used to create more complex molecules with diverse biological activities. The synthesis process itself can also provide valuable information on the reactivity and stability of such compounds .

Kinetic Resolution of Enantiomers

In the field of chiral chemistry, 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be used in the kinetic resolution of enantiomers. This process is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry for their enhanced therapeutic effects and reduced side effects .

Chemical and Metabolic Stability Enhancement

The incorporation of fluorine atoms into organic molecules is a common strategy to enhance their chemical and metabolic stability. This is particularly beneficial in drug development, where increased stability can lead to longer-lasting and more effective medications. The trifluoromethyl group in this compound could be exploited for this purpose .

将来の方向性

The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, the synthesis of new derivatives, investigation of its reactivity, and exploration of its potential uses in various industries could be areas of future research .

特性

IUPAC Name |

2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3/c17-16(18,19)12-6-4-5-11(9-12)14-10-21-22(15(14)20)13-7-2-1-3-8-13/h1-10H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVKRXZMWKJQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)

![6-[4-(Tert-butyl)phenoxy]nicotinamide](/img/structure/B2868638.png)

![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)